molecular formula C17H18ClN5O2S2 B13361916 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13361916
M. Wt: 423.9 g/mol
InChI Key: YFTGZBHBCGWQSU-VOTSOKGWSA-N
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Description

6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a vinyl group, a piperidinyl group, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolothiadiazole core: This can be achieved by reacting appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorophenyl derivatives in a substitution reaction.

    Vinylation: The vinyl group can be introduced through a Heck reaction or similar coupling reactions.

    Attachment of the piperidinyl group: This step involves the use of piperidine derivatives in a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the vinyl group, converting it to an ethyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • **6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-[2-(2-chlorophenyl)vinyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity, stability, or selectivity towards certain molecular targets.

Properties

Molecular Formula

C17H18ClN5O2S2

Molecular Weight

423.9 g/mol

IUPAC Name

6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18ClN5O2S2/c1-27(24,25)22-10-8-13(9-11-22)16-19-20-17-23(16)21-15(26-17)7-6-12-4-2-3-5-14(12)18/h2-7,13H,8-11H2,1H3/b7-6+

InChI Key

YFTGZBHBCGWQSU-VOTSOKGWSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4Cl

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl

Origin of Product

United States

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